Human TRPA1 Antagonism: 15.8-Fold Superior Potency vs. the Prototypical Antagonist HC-030031
N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide antagonizes human TRPA1 with an IC₅₀ of 310 nM in Fluo-4 NW calcium-flux assays using HEK293-TREx cells [1]. The widely used tool antagonist HC-030031, which is structurally a substituted xanthine rather than an acrylamide, exhibits substantially weaker potency against human TRPA1, with reported IC₅₀ values of 4.9 µM to 6.2 µM in cinnamaldehyde- and AITC-evoked calcium-influx FLIPR assays [2]. This represents an approximately 15.8-fold greater potency for N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide over HC-030031.
| Evidence Dimension | Human TRPA1 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 310 nM (human TRPA1, HEK293-TREx, Fluo-4 NW calcium flux) |
| Comparator Or Baseline | HC-030031: IC₅₀ = 4,900–6,200 nM (human TRPA1, HEK293, cinnamaldehyde/AITC-evoked calcium influx) |
| Quantified Difference | ~15.8-fold greater potency (310 nM vs. 4,900 nM) |
| Conditions | Target compound: antagonist mode, HEK293-TREx, Fluo-4 NW intracellular calcium. Comparator: antagonist mode, HEK293, FLIPR calcium influx, cinnamaldehyde or AITC agonist challenge. Assay formats differ; cross-study comparison. |
Why This Matters
For screening programs requiring mid-nanomolar TRPA1 antagonist activity, this compound provides a 15.8-fold concentration advantage over HC-030031, reducing compound consumption and enabling lower screening concentrations with reduced off-target risk.
- [1] BindingDB Entry BDBM50021820. IC₅₀ = 310 nM for human TRPA1 antagonism, HEK293-TREx, Fluo-4 NW. View Source
- [2] Eid, S. R., et al. (2008). HC-030031, a TRPA1 selective antagonist, attenuates inflammatory- and neuropathy-induced mechanical hypersensitivity. Molecular Pain, 4, 48. doi:10.1186/1744-8069-4-48 View Source
